molecular formula C19H22F3N3 B1675582 Papp CAS No. 1814-64-8

Papp

Cat. No.: B1675582
CAS No.: 1814-64-8
M. Wt: 349.4 g/mol
InChI Key: GAAKALASJNGQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pregnancy-associated plasma protein-A (PAPP-A) is a protein that plays an integral role in various biological processes, particularly in breast cancer (BC), especially triple negative breast cancer (TNBC) . It belongs to the pappalysin subfamily . The primary targets of this compound-A are insulin-like growth factor-binding proteins (IGFBPs), specifically IGFBP-4 .

Mode of Action

This compound-A is a metzincin metalloproteinase that regulates local insulin-like growth factor (IGF) activity through the cleavage of high-affinity IGFBPs .

Biochemical Pathways

This compound-A is heavily involved in p53 mediated pathways, collagen deposition, epithelial-mesenchymal transition (EMT), and extracellular matrix (ECM) tissue remodeling of BCs . It plays a crucial role in the IGFBP/IGF axis, which is important for cell proliferation, differentiation, migration, and survival .

Pharmacokinetics

Membrane permeability is an in vitro parameter that represents the apparent permeability (this compound) of a compound, and is a key absorption, distribution, metabolism, and excretion (ADME) parameter in drug development . .

Result of Action

The proteolytic regulation of IGF activity by this compound-A is important, as the IGFs promote proliferation, differentiation, migration, and survival in various normal and cancer cells . In breast cancer, this compound-A has been demonstrated to play a role in tumor initiation, progression, metastasis including EMT, as well as acting as a biomarker for predicting patient outcomes .

Action Environment

The action of this compound-A is influenced by various environmental factors. For instance, during pregnancy, the placental syncytiotrophoblasts synthesize and secrete this compound-A into the plasma and maintain its high levels . .

Biochemical Analysis

Biochemical Properties

PAPP-A is involved in the regulation of Insulin-like Growth Factor (IGF) availability through its specific proteolytic activity against IGF Binding Protein 4 (IGFBP-4) . This interaction between this compound-A and IGFBP-4 is crucial for the modulation of IGF signaling pathways .

Cellular Effects

This compound-A influences cell function by modulating the IGF signaling pathways, which are critical for cell growth, differentiation, and survival . Changes in this compound-A levels can impact these cellular processes, potentially leading to complications such as pre-eclampsia .

Molecular Mechanism

The molecular mechanism of this compound-A involves its proteolytic activity toward IGFBP-4, which requires the cooperation of two subunits of the this compound-A dimer . This proteolytic activity releases IGFs, allowing them to bind to their receptors and exert their effects .

Temporal Effects in Laboratory Settings

The effects of this compound-A in laboratory settings can vary over time. For instance, low levels of this compound-A in the first trimester of pregnancy have been associated with a higher incidence of pre-eclampsia .

Metabolic Pathways

This compound-A is involved in the IGF signaling pathway, a critical metabolic pathway that regulates growth and development . It interacts with IGFBP-4 to modulate the availability of IGFs .

Transport and Distribution

This compound-A is produced in the placenta and released into the maternal bloodstream , indicating that it is transported and distributed through the circulatory system.

Preparation Methods

Chemical Reactions Analysis

LY 165,163 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKALASJNGQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171136
Record name 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1814-64-8
Record name LY 165163
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-165163
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Papp
Reactant of Route 2
Reactant of Route 2
Papp
Reactant of Route 3
Reactant of Route 3
Papp
Reactant of Route 4
Reactant of Route 4
Papp
Reactant of Route 5
Reactant of Route 5
Papp
Reactant of Route 6
Reactant of Route 6
Papp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.